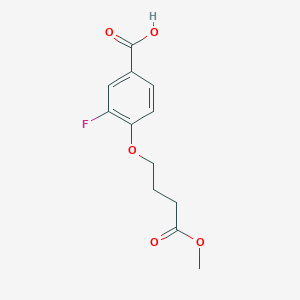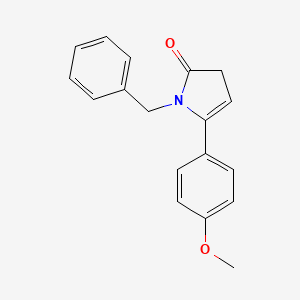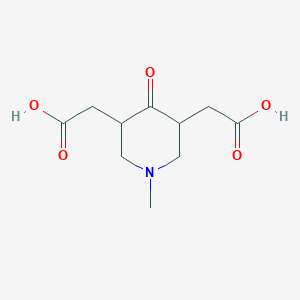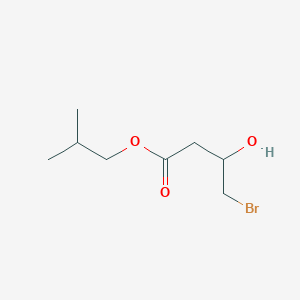![molecular formula C17H11Cl2N3 B14217659 1H-Pyrazolo[4,3-c]isoquinoline, 5-(2,6-dichlorophenyl)-3-methyl- CAS No. 824968-64-1](/img/structure/B14217659.png)
1H-Pyrazolo[4,3-c]isoquinoline, 5-(2,6-dichlorophenyl)-3-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Pyrazolo[4,3-c]isoquinoline, 5-(2,6-dichlorophenyl)-3-methyl- is a heterocyclic compound that belongs to the class of pyrazoloisoquinolines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of the 2,6-dichlorophenyl and 3-methyl groups in the structure enhances its chemical properties, making it a valuable compound for various scientific research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrazolo[4,3-c]isoquinoline, 5-(2,6-dichlorophenyl)-3-methyl- typically involves a multi-step process. One common method is the 1,3-dipolar cycloaddition reaction. In this method, a 1,3-dipole compound reacts with an o-hydroxyaromatic ketone in the presence of a base such as potassium carbonate or potassium phosphate. The reaction is carried out in acetonitrile solution under reflux conditions, leading to moderate to good yields of the target compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, can be applied to scale up the laboratory synthesis to an industrial level.
Analyse Chemischer Reaktionen
Types of Reactions
1H-Pyrazolo[4,3-c]isoquinoline, 5-(2,6-dichlorophenyl)-3-methyl- undergoes various chemical reactions, including:
Electrophilic Substitution: This compound can participate in electrophilic substitution reactions, such as the Mannich and Vilsmeier reactions.
Oxidation and Reduction:
Substitution: Alkylation and other substitution reactions can occur at the nitrogen atom in the 3-position.
Common Reagents and Conditions
Bases: Potassium carbonate, potassium phosphate
Solvents: Acetonitrile
Catalysts: Copper catalysts for certain reactions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, alkylation reactions can lead to the formation of various alkyl-substituted derivatives .
Wissenschaftliche Forschungsanwendungen
1H-Pyrazolo[4,3-c]isoquinoline, 5-(2,6-dichlorophenyl)-3-methyl- has several scientific research applications, including:
Medicinal Chemistry: This compound has shown potential as a kinase inhibitor, making it a valuable candidate for cancer therapy.
Fluorescent Probes: Due to its good fluorescence emission properties, it can be used in the development of fluorescent probes for detecting anions and cations.
Anti-Inflammatory Agents: Certain derivatives of this compound have demonstrated anti-inflammatory activities by inhibiting nitric oxide production.
Wirkmechanismus
The mechanism of action of 1H-Pyrazolo[4,3-c]isoquinoline, 5-(2,6-dichlorophenyl)-3-methyl- involves its interaction with specific molecular targets and pathways. For example, as a kinase inhibitor, it targets protein kinases involved in cellular signaling pathways, such as Haspin, which plays a crucial role in mitosis . The compound’s anti-inflammatory effects are mediated through the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase 2 (COX-2) protein expression .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrazolo[3,4-c]isoquinolines: These compounds share a similar core structure and have been studied for their kinase inhibitory potencies.
Pyrazolo[5,1-a]isoquinolines: These derivatives have been synthesized using copper-catalyzed reactions and exhibit diverse biological activities.
Uniqueness
1H-Pyrazolo[4,3-c]isoquinoline, 5-(2,6-dichlorophenyl)-3-methyl- stands out due to its specific substitution pattern, which enhances its chemical properties and biological activities
Eigenschaften
CAS-Nummer |
824968-64-1 |
|---|---|
Molekularformel |
C17H11Cl2N3 |
Molekulargewicht |
328.2 g/mol |
IUPAC-Name |
5-(2,6-dichlorophenyl)-3-methyl-2H-pyrazolo[4,3-c]isoquinoline |
InChI |
InChI=1S/C17H11Cl2N3/c1-9-15-17(22-21-9)11-6-3-2-5-10(11)16(20-15)14-12(18)7-4-8-13(14)19/h2-8H,1H3,(H,21,22) |
InChI-Schlüssel |
YBDQOAYLVJKHSZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C(=NN1)C3=CC=CC=C3C(=N2)C4=C(C=CC=C4Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[2-(2H-1,3-Dithiol-2-ylidene)-2H-1,3-dithiol-4-yl]-1H-imidazole](/img/structure/B14217598.png)

![Sodium, [1-(1-oxopropyl)-2,4-cyclopentadien-1-yl]-](/img/structure/B14217613.png)

![3-(4-Amino-3-bromothieno[3,2-c]pyridin-7-yl)prop-2-enoic acid](/img/structure/B14217622.png)
![N-{[4-chloro-3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-2-phenylacetamide](/img/structure/B14217627.png)



![4,7,7,9,9-Pentamethyl-1-methylidenespiro[4.5]decan-2-one](/img/structure/B14217650.png)
![1-(4-Bromophenyl)-1,7,9-triazaspiro[4.5]decane-2,6,8,10-tetrone](/img/structure/B14217651.png)
![1H-Indole-1-ethanol, 3-[[4-(2,6-dimethylphenyl)-1-piperidinyl]methyl]-](/img/structure/B14217656.png)
